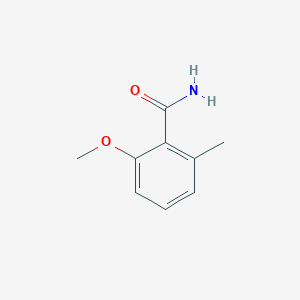

2-Methoxy-6-Methylbenzamide

Descripción general

Descripción

2-Methoxy-6-Methylbenzamide, also known as ortho-methoxymethylbenzamide, is a chemical compound that belongs to the family of benzamides. This compound has been widely used in scientific research due to its unique properties and potential applications. In

Aplicaciones Científicas De Investigación

Synthesis of α-Sulfenylated Ketones

2-Methoxy-6-Methylbenzamide: has been utilized in the synthesis of α-sulfenylated ketones under transition metal-free conditions. This process involves the direct alkylation with methyl sulfides, promoted by the base LDA (lithium diisopropylamide), which allows for an efficient and selective synthesis .

Antioxidant and Antibacterial Activities

This compound has been synthesized and tested for its in vitro antioxidant activity, which includes total antioxidant, free radical scavenging, and metal chelating activities. Additionally, it has shown promising antibacterial activity against various gram-positive and gram-negative bacteria, making it a potential candidate for drug discovery and pharmaceutical applications .

Amide Bond Transformation

The stability and planarity of the amide group in 2-Methoxy-6-Methylbenzamide are crucial for its function. The compound has been involved in studies related to the transformation of the inert amide group, which is a significant challenge in organic synthesis due to the decreased electrophilicity of the carbonyl group and the enhanced C–N bond energy .

Drug Discovery

Benzamides, including 2-Methoxy-6-Methylbenzamide , are a significant class of compounds widely used in drug discovery. They are found in potential biological molecules such as proteins, synthetic intermediates, and commercial drugs. Their applications span across various medical conditions, including cancer and hypercholesterolemia .

Industrial Applications

The compound’s derivatives are broadly used in industrial sectors such as plastic, rubber, paper industry, and agriculture. Its structural properties make it suitable for applications that require specific chemical stability and reactivity .

Nucleophilic Acyl Substitution Reactions

2-Methoxy-6-Methylbenzamide: has been used in nucleophilic acyl substitution reactions. These reactions are important for the selective synthesis of ketones from amides under mild conditions, which is a significant area of research in organic chemistry .

Propiedades

IUPAC Name |

2-methoxy-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQLMNZDQZOWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-Methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

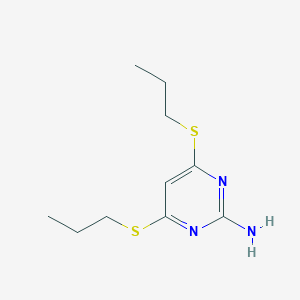

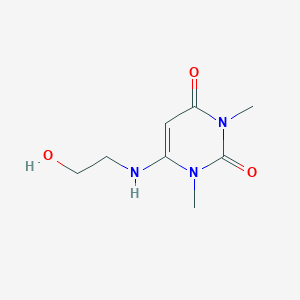

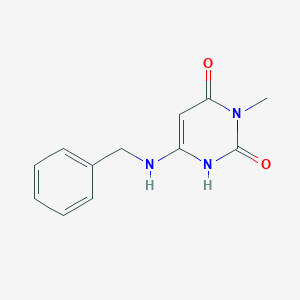

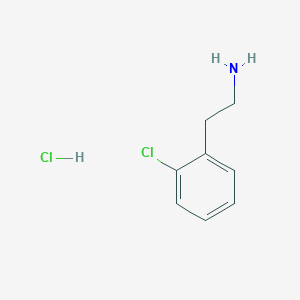

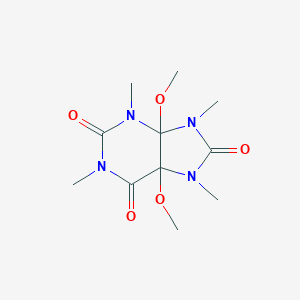

Feasible Synthetic Routes

Q & A

Q1: What is a key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid, and how is it prepared?

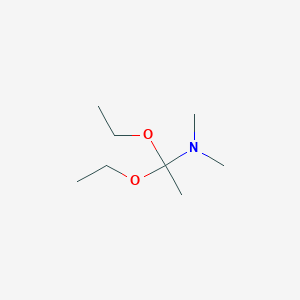

A1: A key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid is N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide. This compound is efficiently synthesized [] through directed ortho-metalation of N-tert-butyl-N-methyl-2-methoxybenzamide. Treatment of the starting benzamide with a strong base, followed by reaction with methyl iodide, leads to the formation of the desired product in high yield (98%).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)